Trimethylolpropane triisostearate

説明

特性

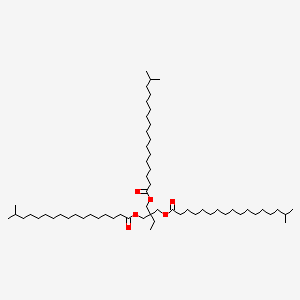

IUPAC Name |

2,2-bis(16-methylheptadecanoyloxymethyl)butyl 16-methylheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H116O6/c1-8-60(51-64-57(61)48-42-36-30-24-18-12-9-15-21-27-33-39-45-54(2)3,52-65-58(62)49-43-37-31-25-19-13-10-16-22-28-34-40-46-55(4)5)53-66-59(63)50-44-38-32-26-20-14-11-17-23-29-35-41-47-56(6)7/h54-56H,8-53H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJGFHYCZPZJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)CCCCCCCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H116O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8071645 | |

| Record name | 2-Ethyl-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8071645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

933.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Isooctadecanoic acid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68541-50-4 | |

| Record name | 2-Ethyl-2-(((oxoisooctadecyl)oxy)methyl)-1,3-propanediyl isooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068541504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctadecanoic acid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8071645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl bis(isooctadecanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLPROPANE TRIISOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y32A6D7C6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Kinetics of Trimethylolpropane Triisostearate

Conventional Esterification Pathways and Process Optimization

The primary route for synthesizing trimethylolpropane (B17298) triisostearate is through the direct esterification of trimethylolpropane with isostearic acid. bibliotekanauki.pl This reaction typically involves combining the two reactants, often with a slight excess of the fatty acid, and heating them in the presence of a catalyst. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the triester. asianpubs.org

Process optimization is a key area of research to maximize the yield and purity of the final product while minimizing reaction time and energy consumption. Statistical methods, such as the Box-Behnken design, have been employed to determine the optimal conditions for the synthesis. bibliotekanauki.pl For instance, in a study using a tin-based catalyst, the ideal parameters were identified as a carboxylic acid to hydroxyl group (COOH:OH) molar ratio of 0.94:1, a reaction temperature of 230°C, and a catalyst concentration of 0.9 wt%. bibliotekanauki.pl Under these conditions, a triester content exceeding 94 wt% was achieved within a 6-hour reaction time. bibliotekanauki.pl

Catalytic Approaches and Mechanistic Investigations

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in the synthesis of trimethylolpropane triisostearate. Organometallic compounds, particularly those based on tin, have proven to be highly effective. bibliotekanauki.pl For example, tin(II) bis(2-ethylhexanoate) has demonstrated high activity and selectivity, leading to a product with a triester content of over 94 wt% without the need for deep vacuum distillation for purification. bibliotekanauki.pl Other homogeneous catalysts, such as sulfuric acid, are also utilized, though they may require more rigorous purification steps to remove the catalyst from the final product. asianpubs.orgbiointerfaceresearch.com The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture, which simplifies the purification process and allows for catalyst recycling. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlite™ 120 IR (H+)), have been investigated for the synthesis of polyol esters. mdpi.com These catalysts function by providing acidic sites on their surface that facilitate the esterification reaction. Studies have shown that factors like the catalyst's total exchange capacity, particle size, and crosslinking degree can influence its effectiveness. mdpi.com Another approach involves using silica-sulfuric acid, which has demonstrated high efficiency in the esterification of trimethylolpropane with various carboxylic acids, achieving up to 97% conversion. researchgate.net

Enzymatic catalysis presents a green and highly selective alternative to conventional chemical methods. Lipases, particularly immobilized ones like Novozyme 435 and Lipozyme TL IM, have been successfully used to synthesize trimethylolpropane esters from fatty acid methyl esters (FAMEs) derived from waste edible oils. ijcce.ac.ir This biocatalytic approach operates under milder reaction conditions, reducing energy consumption and the formation of byproducts. For instance, using Novozyme 435, a FAME conversion of 99% with a triester content of 89% has been reported. ijcce.ac.ir The stoichiometric molar ratio of trimethylolpropane to FAME is 1:3, but using an excess of the polyol can shift the equilibrium towards the product side. ijcce.ac.ir

Ionic liquids (ILs), which are salts with low melting points, have emerged as promising catalysts in organic synthesis due to their unique properties like high thermal stability, low vapor pressure, and designable structures. mdpi.commdpi.com Acidic ionic liquids, in particular, have been effectively used in the synthesis of polyol esters. mdpi.com They can act as both the catalyst and, in some cases, the solvent. For example, N-alkylpyrrolidone group methyl phosphoric acid ionic liquid catalysts have been used for the synthesis of trimethylolpropane organic acid esters at relatively low temperatures (110°C-130°C) and with short reaction times (3-5 hours), resulting in a high esterification rate. google.com The dual functionality of some ionic liquids, where the cation helps in solubilizing the reactants and the anion provides catalytic activity, enhances the reaction efficiency. elsevierpure.com

Reaction Kinetics and Thermodynamic Studies

Understanding the reaction kinetics is essential for designing and optimizing industrial-scale reactors for the synthesis of this compound. The esterification of trimethylolpropane is a series of consecutive and reversible reactions, leading to the formation of monoester, diester, and the desired triester.

Kinetic models have been developed to describe the transesterification of fatty acid methyl esters with trimethylolpropane. researchgate.net These models, often based on a series-parallel reaction mechanism, help in predicting the composition of the product mixture over time. researchgate.net Studies have investigated the influence of various operating parameters on the reaction rate, including temperature, molar ratio of reactants, catalyst concentration, and vacuum pressure. researchgate.net For the synthesis of trimethylolpropane triesters from oleic acid methyl ester, optimal conditions were found to be a temperature of 120°C, a molar ratio of 4:1 (ester to polyol), a catalyst amount of 0.9% w/w, and a vacuum pressure of 20 mbar, yielding a product with approximately 85.47% triester after 2 hours. researchgate.net

Thermodynamic considerations are also crucial, as the esterification reaction is reversible. The removal of the water byproduct is a key strategy to shift the reaction equilibrium towards the formation of the triester, thereby increasing the final yield. asianpubs.org The thermal stability of the catalysts, especially in the case of ionic liquids and solid acids, is another important thermodynamic factor that determines their suitability for the high-temperature conditions often employed in esterification reactions. mdpi.com

Determination of Rate Constants and Activation Energies

The kinetics of the transesterification process to form trimethylolpropane esters can be described by a model of three consecutive and reversible series-parallel reactions. researchgate.net Mathematical-statistical analysis of experimental data allows for the calculation of key kinetic parameters, including the reaction rate constants for each step (k1 to k6) and their corresponding activation energies. researchgate.net

For the related synthesis of trimethylolpropane triesters from oleic acid methyl esters (OME) with trimethylolpropane (TMP), a kinetic/mathematical model has been developed. researchgate.net This model, solved using programs like LINGO, helps in understanding the chemical kinetics and achieving harmony between experimental data and theoretically estimated values. researchgate.net The calculation of rate constants and activation energies is achieved by studying the reaction at various temperatures and applying the Arrhenius equation. researchgate.net While specific values for the isostearate ester are proprietary and vary with catalysts, the methodology follows established principles of chemical kinetics modeling for similar esterification and transesterification reactions. researchgate.netresearchgate.net

Influence of Molar Ratios and Temperature on Reaction Progression

The molar ratio of reactants and the reaction temperature are critical parameters that significantly influence the progression and yield of this compound synthesis. bibliotekanauki.pl

Molar Ratio: An excess of the fatty acid or its methyl ester is often used to drive the reaction equilibrium towards the formation of the desired triester. researchgate.net However, an optimal ratio exists beyond which the yield may not significantly increase or could even decrease. For the esterification of trimethylolpropane with isostearic acid using a tin bis(2-ethylhexanoate) catalyst, the optimal carboxylic acid (COOH) to hydroxyl (OH) molar ratio was found to be approximately 0.94:1. bibliotekanauki.pl In the transesterification of oleic acid methyl ester with trimethylolpropane, an optimal molar ratio of 4:1 was identified to maximize the yield of the triester. researchgate.net Increasing the molar ratio of methyl ester to TMP further does not always lead to a higher yield and can be economically inefficient. nih.gov

Temperature: Reaction temperature directly impacts the reaction rate. For the synthesis of this compound, temperatures are typically maintained between 220°C and 230°C. bibliotekanauki.pl Studies show that increasing the temperature within this range generally increases the content of the triester in the final product mixture. bibliotekanauki.pl For the transesterification to produce trimethylolpropane trioleate, an optimal temperature of 120°C was reported, highlighting that the ideal temperature can vary significantly based on the specific reactants and catalyst system used. researchgate.net In another process, optimal yields were obtained at 130°C. nih.gov

The interplay between molar ratio and temperature is crucial for maximizing the triester content, which can exceed 94 wt% under optimized conditions. bibliotekanauki.pl

| Parameter | Optimal Value | Reactants | Catalyst | Reference |

|---|---|---|---|---|

| COOH:OH Molar Ratio | 0.94:1 | Trimethylolpropane & Isostearic Acid | Sn bis(2-ethylhexanoate) | bibliotekanauki.pl |

| Reaction Temperature | 220-230°C | Trimethylolpropane & Isostearic Acid | Sn bis(2-ethylhexanoate) | bibliotekanauki.pl |

| OME:TMP Molar Ratio | 4:1 | Oleic Acid Methyl Ester & Trimethylolpropane | Sodium Methylate | researchgate.net |

| Reaction Temperature | 120°C | Oleic Acid Methyl Ester & Trimethylolpropane | Sodium Methylate | researchgate.net |

| Methyl Ester:TMP Molar Ratio | 3.9:1 | Palm Oil Methyl Ester & Trimethylolpropane | K₂CO₃ | nih.gov |

| Reaction Temperature | 130°C | Palm Oil Methyl Ester & Trimethylolpropane | K₂CO₃ | nih.gov |

Mathematical Modeling of Esterification and Transesterification Processes

Mathematical modeling is a powerful tool for simulating and optimizing the synthesis of this compound. These models are typically based on the underlying reaction mechanisms, which involve a series of three consecutive and reversible reactions: the formation of the monoester, then the diester, and finally the triester. researchgate.net

The models consist of a system of differential equations that describe the rate of change of concentration for each component in the reaction mixture (trimethylolpropane, fatty acid/ester, monoester, diester, triester, and water/methanol). researchgate.netresearchgate.net The kinetic equations are solved using numerical methods and software tools to predict the product composition over time under various conditions. researchgate.net

For instance, a model for the transesterification of oleic acid methyl ester with trimethylolpropane was developed to simulate the reaction kinetics, showing good agreement between the experimental data and the theoretically predicted values. researchgate.net Similarly, models have been created for the synthesis of TMP-oleates that can predict properties like kinematic viscosity based on the functional groups present in the product mixture. researchgate.net These models are essential for process optimization, reactor design, and scaling up production from the laboratory to an industrial scale. researchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly guided by the principles of green chemistry, aiming to create more sustainable and environmentally benign processes. researchgate.netscienceinschool.org This involves a focus on renewable resources, waste reduction, and energy efficiency. researchgate.net

Utilization of Renewable Feedstocks and Sustainable Processes

A key aspect of green synthesis is the use of renewable feedstocks. researchgate.netsmolecule.com Isostearic acid, a primary raw material for this compound, can be produced from naturally occurring oleic acid, which is abundant in vegetable oils like sunflower and rapeseed oil. usda.govtotalenergies.com This is achieved through a skeletal isomerization reaction of oleic acid, often using reusable catalysts like zeolites. usda.gov This approach reduces the reliance on petrochemical feedstocks. smolecule.com The trimethylolpropane itself can be synthesized via processes that are being re-engineered to be cleaner, for example, by using solid heterogeneous catalysts. rsc.org These sustainable processes, which start from renewable plant-derived materials, contribute to a more cost-effective and eco-friendly production cycle. usda.gov

Solvent-Free and Atom-Economical Synthetic Routes

Modern synthesis routes for this compound are often designed to be solvent-free. mdpi.com Eliminating solvents reduces waste, lowers costs, and avoids the environmental and health hazards associated with many organic solvents. scienceinschool.orgnih.gov Reactions are conducted using the liquid reactants themselves as the reaction medium, a key feature of green chemistry. mdpi.com

The principle of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is also central. numberanalytics.comjocpr.comacs.org The direct esterification of trimethylolpropane with three molecules of isostearic acid is an inherently atom-economical reaction.

Reaction: C₆H₁₄O₃ (Trimethylolpropane) + 3 C₁₈H₃₆O₂ (Isostearic Acid) → C₆₀H₁₁₆O₆ (this compound) + 3 H₂O (Water)

In this reaction, the only byproduct is water, making it a highly efficient process in terms of atom utilization compared to substitution or elimination reactions that generate significant waste. nih.govprimescholars.com Maximizing atom economy is a fundamental goal in designing green synthetic pathways. acs.org

Waste Minimization and Catalyst Recycling Strategies

Minimizing waste is a cornerstone of green chemistry. nih.gov In the synthesis of this compound, this is achieved through several strategies. Optimized reaction conditions that lead to high conversion rates (over 94%) reduce the amount of unreacted starting materials. bibliotekanauki.pl Any unreacted free fatty acids can be recycled into subsequent batches, further minimizing waste.

Advanced Analytical and Spectroscopic Characterization Methodologies for Trimethylolpropane Triisostearate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation and purity assessment of trimethylolpropane (B17298) triisostearate. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized to gain a comprehensive understanding of its molecular architecture.

¹H NMR spectroscopy provides valuable information about the different proton environments within the TMPTIS molecule. The spectrum can be divided into distinct regions corresponding to the trimethylolpropane core and the isostearate chains. The methylene (B1212753) protons of the trimethylolpropane backbone typically appear in the range of δ 3.6–4.2 ppm. The long aliphatic chains of the isostearate groups give rise to a complex set of signals, with the terminal methyl protons appearing around δ 0.8–1.3 ppm.

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The carbonyl carbons of the ester groups are typically observed in the downfield region of the spectrum. The various methylene and methyl carbons of the isostearate chains and the trimethylolpropane core resonate at specific chemical shifts, allowing for a detailed structural confirmation. The successful synthesis of trimethylolpropane esters is often confirmed by ¹³C NMR analysis. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Trimethylolpropane Triisostearate

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ester Carbonyl (C=O) | - | ~173 |

| Methylene Protons of TMP Core (-CH₂-O) | ~4.0 | ~63 |

| Quaternary Carbon of TMP Core | - | ~41 |

| Methylene Protons of TMP Core (-CH₂-C) | ~1.4 | ~23 |

| Methyl Protons of TMP Core (-CH₃) | ~0.8 | ~7 |

| Methylene Protons α to Carbonyl (-CH₂-C=O) | ~2.2 | ~34 |

| Methylene Protons of Isostearate Chain (-(CH₂)n-) | ~1.2-1.6 | ~22-32 |

| Methine Proton of Isostearate Branch (-CH-) | ~1.5 | ~37 |

| Methyl Protons of Isostearate Branch (-CH₃) | ~0.85 | ~19 |

| Terminal Methyl Protons of Isostearate Chain (-CH₃) | ~0.85 | ~14 |

Given the complexity of the overlapping signals in the one-dimensional NMR spectra of TMPTIS, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguous structural assignment.

COSY experiments help to establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity within the isostearate chains and the trimethylolpropane core.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which protons are attached to which carbons.

HMBC experiments reveal long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for confirming the ester linkages between the isostearate moieties and the trimethylolpropane backbone. The use of such 2D NMR techniques is established for the analysis of other complex esters.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of TMPTIS and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry can verify the molecular weight with high accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for assessing the purity of this compound and for identifying any volatile impurities or byproducts from the synthesis process. The gas chromatogram can separate the triester from potential mono- and diester intermediates, as well as from unreacted fatty acids or alcohols. The mass spectrometer then provides mass spectra for each separated component, allowing for their positive identification. The analysis of trimethylolpropane esters by GC is a common practice in quality control. researchgate.net

Table 2: Typical GC-MS Parameters for the Analysis of Trimethylolpropane Esters

| Parameter | Value/Description |

| Column | High-temperature capillary column (e.g., DB-5HT) |

| Injector Temperature | ~350 °C |

| Oven Program | Ramped from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 380 °C) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

For the analysis of non-volatile components, thermally labile impurities, or oligomeric species that may be present in TMPTIS samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. Reverse-phase LC can be used to separate components based on their polarity. The use of soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) allows for the analysis of the intact molecule with minimal fragmentation. LC-MS is widely applied in the analysis of cosmetic esters.

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and effective technique for identifying the key functional groups present in this compound and can provide insights into its conformational properties. The successful synthesis of TMPTIS is often confirmed using FTIR. researchgate.net

The FTIR spectrum of TMPTIS is characterized by several key absorption bands:

C-H Stretching: Strong bands in the region of 2850-2960 cm⁻¹ are attributed to the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the methyl and methylene groups of the isostearate chains and the trimethylolpropane core.

Ester Carbonyl (C=O) Stretching: A very intense and sharp absorption peak is observed around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional groups.

C-O Stretching: Strong bands in the 1150-1250 cm⁻¹ region correspond to the C-O stretching vibrations of the ester linkages.

CH₂/CH₃ Bending: Absorption bands in the 1375-1465 cm⁻¹ region are due to the bending vibrations of the methylene and methyl groups.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2960-2850 | C-H Stretching | -CH₃, -CH₂- |

| 1740 | C=O Stretching | Ester |

| 1465-1375 | C-H Bending | -CH₃, -CH₂- |

| 1250-1150 | C-O Stretching | Ester |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for the structural elucidation of this compound. The technique identifies characteristic functional groups within the molecule by measuring the absorption of infrared radiation.

Key spectral features for this compound and similar polyol esters include:

A strong absorption band around 1740-1745 cm⁻¹, which is indicative of the ester carbonyl (C=O) stretching vibration. spectroscopyonline.com

Stretching vibrations of the C-O bonds within the ester linkages, which typically appear as two distinct bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.comucalgary.ca

C-H stretching vibrations of the methyl and methylene groups in the isostearate chains, observed in the 2880-2990 cm⁻¹ range. researchgate.net

The absence of a broad absorption band around 3400 cm⁻¹ would indicate the complete esterification of the hydroxyl groups of trimethylolpropane. researchgate.net The presence of this peak would suggest residual unreacted trimethylolpropane or the formation of mono- or diester byproducts.

Interactive Table: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2928, 2857 | C-H Stretching | Alkane (CH₂, CH₃) |

| ~1742 | C=O Stretching | Ester |

| ~1456, 1377 | C-H Bending | Alkane (CH₂, CH₃) |

| ~1261-1051 | C-O Stretching | Ester |

Raman Spectroscopy and Surface-Enhanced Techniques

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that could potentially be applied to enhance the Raman signal of this compound, especially for trace analysis or studying its interaction with surfaces. However, published research specifically applying SERS to this compound is limited.

Other Chromatographic Techniques for Separation and Quantification of Esters and Byproducts

Chromatographic methods are indispensable for separating this compound from unreacted starting materials and byproducts of the esterification reaction, such as mono- and diesters.

Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound. sielc.com In this technique, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com The separation is based on the hydrophobicity of the components. This compound, being a large, non-polar molecule, will have a longer retention time compared to the more polar mono- and diester byproducts and unreacted trimethylolpropane.

A typical HPLC setup for analyzing this compound might involve:

A C18 column.

A mobile phase gradient of acetonitrile and water.

A UV or evaporative light scattering detector (ELSD).

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers and large molecules like this compound. lcms.czyoutube.com The separation is based on the hydrodynamic volume of the molecules in solution.

In a GPC analysis of a this compound sample:

The main peak would correspond to the triester.

Shoulders or separate peaks at lower elution volumes would indicate the presence of higher molecular weight species, potentially from side reactions.

Peaks at higher elution volumes would correspond to lower molecular weight species, such as di- and monoesters, and unreacted trimethylolpropane. dtic.mil

GPC is particularly useful for monitoring the progress of the esterification reaction and ensuring the final product has a narrow molecular weight distribution, which is often critical for its performance in various applications. dtic.mil

Interactive Table: Expected Elution Order in GPC of a this compound Synthesis Mixture

| Elution Order | Compound Type | Expected Molecular Weight |

| 1 | Higher Molecular Weight Byproducts | > 934 g/mol |

| 2 | This compound | ~934 g/mol |

| 3 | Trimethylolpropane Diisostearate | Lower |

| 4 | Trimethylolpropane Monoisostearate | Lower |

| 5 | Unreacted Trimethylolpropane | ~134 g/mol |

Application of Chemometrics in Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. researchgate.netleidenuniv.nl In the context of spectroscopic analysis of this compound, chemometrics can be applied to:

Multivariate Calibration: Techniques like Principal Component Regression (PCR) and Partial Least Squares (PLS) regression can be used to build quantitative models from spectroscopic data (e.g., FTIR or NIR). researchgate.net These models can then be used to predict the concentration of this compound and its byproducts in a sample, offering a rapid alternative to chromatographic methods.

Pattern Recognition: Principal Component Analysis (PCA) can be used to analyze and visualize complex spectroscopic datasets. researchgate.net This can help in identifying batch-to-batch variations, discriminating between different grades of the product, or detecting the presence of contaminants.

Signal Enhancement: Chemometric techniques can be used to pre-process spectroscopic data to remove noise and enhance relevant signals, improving the accuracy of subsequent analysis. researchgate.net

The application of chemometrics to the spectroscopic data of this compound can lead to more robust and efficient quality control and process monitoring.

Degradation Pathways and Stability Investigations of Trimethylolpropane Triisostearate

Oxidative Degradation Mechanisms and Kinetics

The oxidative degradation of TMPTIS, like other polyol esters, is a complex process that occurs in the presence of oxygen, particularly at elevated temperatures. This degradation can lead to an increase in viscosity, the formation of sludge, and the generation of corrosive byproducts, ultimately compromising its performance. The branched nature of the isostearate chains in TMPTIS generally imparts greater oxidative stability compared to their linear counterparts.

Autoxidation Processes and Radical Scavenging

The primary mechanism of oxidative degradation in polyol esters is autoxidation, a free-radical chain reaction involving initiation, propagation, and termination steps.

Initiation: The process begins with the formation of free radicals (R•) from the ester molecule, often initiated by heat, light, or the presence of metal catalysts. The hydrogen atoms on the carbon atoms adjacent to the ester group (α-carbons) are particularly susceptible to abstraction.

Propagation: The initial radical (R•) reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another ester molecule, forming a hydroperoxide (ROOH) and a new alkyl radical (R•). This creates a self-propagating cycle.

R• + O₂ → ROO• ROO• + RH → ROOH + R•

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.

The stability of TMPTIS against autoxidation can be significantly enhanced by the addition of antioxidants, which act as radical scavengers. These compounds interrupt the propagation step by donating a hydrogen atom to the peroxy radical, forming a stable radical that is unable to continue the chain reaction. Hindered phenols and aromatic amines are common classes of radical scavenging antioxidants used in polyol ester formulations.

Influence of Temperature and Oxygen Concentration

Both temperature and oxygen concentration are critical factors that influence the rate of oxidative degradation of TMPTIS.

Temperature: An increase in temperature accelerates the rate of all stages of the autoxidation process. Higher temperatures provide the necessary activation energy for the initiation step, leading to a more rapid formation of free radicals. The rate of the propagation steps also increases with temperature, resulting in a faster consumption of the ester and formation of degradation products. The relationship between temperature and the reaction rate constant often follows the Arrhenius equation, indicating an exponential increase in degradation rate with temperature.

Below is a table illustrating the typical effect of temperature on the oxidation of a generic polyol ester, which can be considered representative of the behavior of TMPTIS.

| Temperature (°C) | Relative Oxidation Rate | Key Observations |

| 100 | Low | Minimal degradation observed over extended periods. |

| 150 | Moderate | Noticeable increase in viscosity and acid number over time. |

| 200 | High | Significant degradation, leading to sludge and varnish formation. |

| 250 | Very High | Rapid decomposition and polymerization of the ester. |

Hydrolytic Stability under Varying pH Conditions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the case of TMPTIS, this involves the cleavage of the ester linkages, resulting in the formation of trimethylolpropane (B17298) and isostearic acid. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. As a sterically hindered ester, due to the branched isostearic acid chains and the neopentyl structure of the trimethylolpropane core, TMPTIS is generally more resistant to hydrolysis than non-hindered esters.

Acid-Catalyzed Hydrolysis

Under acidic conditions (low pH), the hydrolysis of the ester is catalyzed by the presence of hydronium ions (H₃O⁺). The mechanism involves the protonation of the carbonyl oxygen of the ester group, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This is followed by a series of proton transfer steps and the eventual elimination of the alcohol (trimethylolpropane) and the formation of the carboxylic acid (isostearic acid). While the reaction proceeds under acidic conditions, the rate is generally slow for hindered esters like TMPTIS at ambient temperatures.

Base-Catalyzed Hydrolysis

In alkaline or basic conditions (high pH), the hydrolysis of esters, often referred to as saponification, is catalyzed by hydroxide (B78521) ions (OH⁻). The hydroxide ion is a strong nucleophile and directly attacks the carbonyl carbon of the ester group, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide ion (the trimethylolpropane moiety), which subsequently abstracts a proton to form the alcohol. The carboxylic acid is deprotonated under the basic conditions to form a carboxylate salt. Base-catalyzed hydrolysis is generally much faster and more favorable for esters than acid-catalyzed hydrolysis because the nucleophilic attack by the hydroxide ion is more efficient. However, the steric hindrance in TMPTIS still provides a degree of protection against base-catalyzed hydrolysis compared to less hindered esters.

The following table summarizes the expected relative hydrolytic stability of TMPTIS under different pH conditions.

| pH Condition | Catalyst | Relative Rate of Hydrolysis | Primary Products |

| Acidic (pH < 7) | H₃O⁺ | Slow | Trimethylolpropane and Isostearic Acid |

| Neutral (pH ≈ 7) | Water (uncatalyzed) | Very Slow | Trimethylolpropane and Isostearic Acid |

| Basic (pH > 7) | OH⁻ | Moderate to Fast | Trimethylolpropane and Isostearate Salt |

Thermal Decomposition Pathways and Mechanisms

Thermal decomposition refers to the degradation of a compound at elevated temperatures in the absence of oxygen. For polyol esters like TMPTIS, the thermal stability is generally high, with decomposition typically occurring at temperatures above 300°C. The specific decomposition pathways are complex and can be influenced by factors such as the presence of metal surfaces, which can have a catalytic effect.

For polyol esters derived from neopentyl alcohols like trimethylolpropane, a common thermal degradation pathway, β-elimination, is sterically hindered. This pathway involves the cleavage of the C-O ester bond and the abstraction of a hydrogen atom from the β-carbon of the acid chain to form a carboxylic acid and an alkene. Since isostearic acid is a saturated fatty acid, this mechanism is not the primary route of decomposition for TMPTIS.

Instead, the thermal decomposition of saturated polyol esters like TMPTIS is more likely to proceed through free-radical mechanisms. At sufficiently high temperatures, homolytic cleavage of the C-C or C-O bonds can occur, generating a variety of smaller, more volatile molecules. This can include the formation of shorter-chain carboxylic acids, aldehydes, ketones, and hydrocarbons through a complex series of radical reactions.

Thermogravimetric analysis (TGA) is a common technique used to study the thermal stability of materials. A typical TGA curve for a stable polyol ester would show minimal weight loss at lower temperatures, followed by a sharp decrease in mass at the onset of decomposition.

The table below provides a hypothetical representation of TGA data for a thermally stable polyol ester like TMPTIS.

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 25 - 300 | < 1% | Evaporation of any residual volatile impurities. |

| 300 - 350 | 1 - 5% | Onset of thermal decomposition. |

| 350 - 450 | 5 - 95% | Major decomposition phase with cleavage of ester bonds and fragmentation of the molecule. |

| > 450 | > 95% | Formation of a small amount of carbonaceous residue. |

Thermogravimetric Analysis (TGA) for Decomposition Onset and Profiles

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For polyol esters like Trimethylolpropane Triisostearate, TGA identifies the onset temperature of decomposition, which marks the limit of its thermal stability.

Research on trimethylolpropane esters (TMPEs) derived from palm oil and canola oil provides insight into the thermal profile expected for this compound. The thermal decomposition of TMPE derived from palm oil begins at a temperature of 312°C researchgate.net. In contrast, a similar ester from canola oil shows an earlier degradation onset, occurring between 212°C and 306°C researchgate.net. The derivative thermogravimetry (DTG) curve, which plots the rate of mass loss, reveals the temperature at which the decomposition is most rapid. For palm oil-based TMPE, 50% of the material is decomposed at a temperature of approximately 449.9°C researchgate.net. The initial mass loss is attributed to the breaking of the ester bonds, followed by the fragmentation of the hydrocarbon chains at higher temperatures.

The branched structure of the isostearate chains in this compound provides steric hindrance, which generally enhances thermal stability compared to linear esters. The key parameters obtained from TGA are the onset temperature (Tonset), which indicates the start of degradation, and the peak decomposition temperature (Tpeak) from the DTG curve, indicating the point of maximum degradation rate netzsch.com.

| Parameter | Description | Typical Value (°C) | Reference |

|---|---|---|---|

| Tonset (Degradation Onset) | The temperature at which significant thermal degradation begins. | 312 | researchgate.net |

| T50% (Half-Decomposition) | The temperature at which 50% of the sample mass has been lost. | 450 | researchgate.net |

Pyrolysis Studies and Volatile Product Characterization

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. When applied to this compound, pyrolysis breaks the molecule down into smaller, more volatile fragments. The characterization of these fragments is typically performed using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), a powerful technique for identifying the decomposition products researchgate.netnih.gov.

The pyrolysis of long-chain esters involves several reaction types, including the cleavage of the C-O ester bonds and the random scission of the long aliphatic isostearate chains. The expected volatile products from the thermal degradation of such lubricants include a complex mixture of compounds d-nb.infonih.gov:

Alkenes and Alkanes: Formed from the fragmentation of the C18 isostearate side chains.

Carboxylic Acids: Specifically, isostearic acid, resulting from the cleavage of the ester linkage.

Aldehydes and Ketones: Generated from the subsequent oxidation and fragmentation of the hydrocarbon chains.

Aromatic Compounds: Including benzene and other polyaromatic hydrocarbons (PAHs), which can form at higher pyrolysis temperatures through cyclization and dehydrogenation reactions nih.gov.

Carbon Oxides: Carbon dioxide (CO₂) and carbon monoxide (CO) are also common products, especially if any residual oxygen is present.

The specific distribution of these products depends heavily on the pyrolysis temperature and heating rate researchgate.netnih.gov.

Microbial Degradation and Biotransformation Mechanisms

Synthetic esters, including this compound, are recognized for their biodegradability, which is a significant advantage over mineral oil-based products. Their susceptibility to microbial attack stems from the presence of ester bonds, which can be enzymatically hydrolyzed.

Studies on similar trimethylolpropane-based esters confirm they are "readily biodegradable" as defined by the Organisation for Economic Co-operation and Development (OECD) test guidelines epa.gov. For instance, various TMP triesters have been shown to achieve high levels of biodegradation over a 28-day period in standard tests like the OECD 301B (CO₂ Evolution Test) and OECD 301F (Manometric Respirometry Test) epa.govmicrobe-investigations.comstle.org.

| Test Guideline | Substance Type | Biodegradation (%) | Duration (days) | Classification | Reference |

|---|---|---|---|---|---|

| OECD 301F | TMP Triester (C16-18 fatty acids) | 86 | 28 | Readily Biodegradable | epa.gov |

| OECD 301B | TMP Triester (C6-18 fatty acids) | 62.9 | 28 | Readily Biodegradable | epa.gov |

A key study on the biodegradation of a TMP-based synthetic lubricant by the bacterium Micrococcus roseus demonstrated that the primary step in biotransformation is the cleavage of the ester bonds nih.gov. This releases the constituent fatty acids (in that case, octanoate and decanoate) and the polyol core, 1,1,1-tris(hydroxymethyl)propane (TMP). The bacterium was able to utilize the fatty acids as a carbon source for growth, while the TMP core was not metabolized and accumulated in the culture medium nih.gov. This provides a clear model for the biotransformation of this compound, where the isostearic acid chains would be cleaved and metabolized, leaving the TMP core.

Enzymatic Biodegradation by Esterases and Lipases

The microbial degradation of this compound is mediated by extracellular enzymes, specifically esterases and lipases (EC 3.1.1.3) nih.govmdpi.com. These hydrolase enzymes are responsible for catalyzing the cleavage of ester bonds. Lipases are particularly effective at oil-water interfaces, which is the environment where an insoluble lubricant would interact with aqueous microbial surroundings mdpi.comresearchgate.net.

The mechanism follows a two-step process:

Adsorption: The lipase enzyme adsorbs to the surface of the oil droplet, where it becomes activated mdpi.com.

Hydrolysis: The activated enzyme catalyzes the hydrolytic cleavage of the ester bonds, breaking the this compound molecule into one molecule of trimethylolpropane and three molecules of isostearic acid.

The rate of this reaction follows Michaelis-Menten kinetics, where the reaction rate is dependent on the substrate concentration until the enzyme becomes saturated lidsen.com. The study involving Micrococcus roseus confirmed that esterase activity was significantly higher in cells grown on the synthetic ester compared to those grown on other carbon sources, indicating that the presence of the ester induces the production of the necessary enzymes nih.gov.

Environmental Factors Influencing Microbial Activity

The rate and extent of the microbial degradation of this compound in the environment are governed by several factors that affect microbial growth and enzyme activity. Effective biodegradation often relies on the synergistic action of microbial consortia, where different species of bacteria and fungi work together to break down complex substances mdpi.com.

Key environmental factors include:

Temperature: Microbial activity and enzyme kinetics are highly temperature-dependent. Each microbial species has an optimal temperature range for growth and enzymatic function.

pH: The pH of the soil or water affects the stability and activity of extracellular enzymes like lipases and esterases.

Oxygen Availability: Aerobic degradation, which is generally faster and more complete, requires a sufficient supply of oxygen for microbial respiration.

Nutrient Availability: Microorganisms require other nutrients, such as nitrogen and phosphorus, for growth. The carbon-to-nutrient ratio can be a limiting factor in the degradation process.

Substrate Bioavailability: As a water-insoluble liquid, this compound must be accessible to microbial enzymes. Its dispersion in water or soil affects the available surface area for enzymatic attack.

Chemical Structure: The branched nature of the isostearate chains in this compound can make it slightly more resistant to degradation than linear fatty acid esters, as branching can sterically hinder enzyme access to the ester bond frontiersin.org.

Theoretical and Computational Chemistry Studies of Trimethylolpropane Triisostearate

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions over time. arxiv.org For a flexible molecule like Trimethylolpropane (B17298) Triisostearate, MD simulations could provide valuable information about its conformational landscape and how it interacts with other molecules in a liquid or on a surface.

An MD simulation would model the movement of each atom in the molecule over a period of time, governed by a force field that describes the interatomic forces. This would allow for the exploration of the different shapes (conformations) the molecule can adopt and their relative energies. The branched nature of the isostearate chains and their attachment to the central trimethylolpropane core would lead to a complex conformational space, influencing the molecule's bulk properties like viscosity and its film-forming characteristics.

MD simulations are also well-suited to studying intermolecular interactions. For instance, in a cosmetic formulation, simulations could model the interaction of Trimethylolpropane Triisostearate with skin lipids, revealing how it contributes to emolliency and barrier function. arxiv.org In a lubricant application, MD could be used to simulate the behavior of the molecule between two surfaces under shear, providing insights into its frictional properties. Studies on other cosmetic esters have used MD to understand their self-assembly and interaction with active ingredients. mdpi.com

Computational Modeling of Reaction Pathways and Transition States in Synthesis and Degradation

Computational chemistry can be used to model the chemical reactions involved in the synthesis and degradation of this compound. The primary synthesis route is the esterification of trimethylolpropane with isostearic acid.

A computational study of this reaction could involve:

Modeling the Reaction Mechanism: The reaction proceeds through a series of steps, including protonation of the carboxylic acid, nucleophilic attack by the alcohol, and elimination of water. Each of these steps can be modeled to understand the energy profile of the reaction.

Calculating Transition State Geometries and Energies: The transition state is the highest energy point along the reaction coordinate. By calculating its structure and energy, the activation energy for the reaction can be determined, which is a key factor in determining the reaction rate.

Investigating the Role of Catalysts: The esterification is typically catalyzed by an acid. Computational models can be used to understand how the catalyst interacts with the reactants to lower the activation energy and speed up the reaction.

Similarly, the degradation of this compound, which would primarily occur through hydrolysis of the ester bonds, could be modeled. This would provide insights into the stability of the compound under different conditions (e.g., presence of water, pH). While specific computational studies on the reaction pathways for this compound are not available, the synthesis of trimethylolpropane esters has been optimized experimentally using statistical methods. bibliotekanauki.pl

Structure-Reactivity Relationships Derived from Computational Data

By combining the insights from quantum chemical calculations and molecular simulations, it is possible to establish structure-reactivity relationships. For a series of related esters, one could computationally investigate how changes in the fatty acid chain (e.g., chain length, branching) or the alcohol core affect the molecule's properties.

For this compound, the branched nature of the isostearic acid chains is a key structural feature. Computational studies could quantify how this branching influences:

Reactivity: The steric hindrance caused by the branching near the ester linkage could be shown to decrease the rate of hydrolysis, leading to greater chemical stability.

Physical Properties: The branching disrupts the regular packing of the molecules, which would be reflected in a lower melting point and viscosity compared to a linear analogue. MD simulations could quantify these effects.

Intermolecular Interactions: The shape of the molecule, as determined by its branching, will influence how it interacts with other molecules and surfaces.

While a comprehensive computational dataset for this compound is not yet available, the theoretical and computational chemistry approaches described here provide a clear roadmap for future research that would undoubtedly yield valuable insights into the behavior of this versatile compound.

Investigation of Trimethylolpropane Triisostearate S Role in Complex Chemical Systems

Mechanistic Studies of Interfacial Phenomena and Surface Interactions

The performance of trimethylolpropane (B17298) triisostearate in many applications is dictated by its behavior at interfaces. Its molecular architecture, characterized by a compact polar core and three bulky, non-polar side chains, leads to specific adsorption and stabilization mechanisms.

Adsorption and Spreading Behavior on Various Substrates

The adsorption and spreading of trimethylolpropane triisostearate on different surfaces are governed by the interplay of its molecular structure with the substrate's surface energy. While direct studies on this compound are limited, the behavior of similar long-chain fatty acid esters on polymer and other surfaces provides valuable insights. The branched nature of the isostearate chains is expected to influence the packing density of the adsorbed molecules on a substrate.

The spreading of a liquid on a solid surface is determined by the balance of adhesive and cohesive forces, often quantified by the contact angle. For esters with longer fatty acid chains, an increase in hydrophobicity is generally observed, leading to higher contact angles on polar substrates. mdpi.com In the case of this compound, the bulky isostearate groups would likely create a less ordered and more diffuse adsorbed layer compared to linear esters. This steric hindrance can affect the final contact angle and the rate of spreading.

Molecular dynamics simulations on similar ester-surface systems suggest that the initial adsorption is driven by van der Waals interactions between the alkyl chains and the substrate. researchgate.netresearchgate.net The orientation of the ester groups at the interface would be influenced by the polarity of the substrate. On non-polar surfaces, the molecule would likely present its alkyl chains to the surface, while on more polar substrates, interactions involving the ester carbonyl groups could play a more significant role.

Table 1: Indicative Contact Angles of Esters on Various Substrates

| Ester Type | Substrate | Contact Angle (°) |

| Cellulose Acetate | Glass | < 90 |

| Cellulose Fatty Acid Ester (C18) | Glass | > 90 |

| Polyethylene | - | ~91 |

This table provides illustrative data for similar types of compounds to infer the potential behavior of this compound. Actual values for this compound would require experimental determination. mdpi.com

Role in Modulating Emulsion Stability at a Molecular Level

This compound is utilized as an emulsion stabilizer, and its effectiveness can be understood at a molecular level by considering the principles of steric hindrance and interfacial film formation. researchgate.netresearchgate.net In an emulsion, droplets of one immiscible liquid are dispersed in another. Without a stabilizing agent, these droplets would coalesce to minimize the interfacial area.

The amphiphilic nature of this compound, although weak, allows it to orient at the oil-water interface. The polar ester groups can interact with the aqueous phase, while the large, branched isostearate chains extend into the oil phase. This adsorption forms a protective layer around the dispersed droplets. The primary mechanism of stabilization by nonionic surfactants with bulky structures like this compound is steric hindrance. researchgate.net The voluminous and branched structure of the isostearate chains creates a physical barrier that prevents droplets from approaching each other closely enough to coalesce.

Furthermore, the formation of a viscoelastic interfacial film contributes to emulsion stability. researchgate.net The intertwined isostearate chains at the interface can increase the interfacial viscosity, which dampens droplet collisions and slows down the process of coalescence. The branched structure is particularly effective in creating a disordered and entangled interfacial layer, enhancing its mechanical strength.

Contribution to Rheological Behavior of Polymer and Fluid Systems (Focus on molecular mechanisms, not bulk properties)

The addition of this compound to polymer and fluid systems can significantly alter their rheological properties. This influence stems from molecular-level interactions between the ester and the components of the system.

Viscoelastic Properties and Flow Dynamics

However, the specific interactions can also lead to more complex viscoelastic responses. The flexible nature of the ester molecules can contribute to the energy dissipation mechanisms within the fluid, affecting the damping factor (tan δ). In certain systems, the introduction of a branched molecule can alter the relaxation time spectrum of the polymer chains, influencing the flow dynamics under different shear rates. fishersci.co.uknih.gov

Interaction with Polymer Chains and Network Formation

The interaction between this compound and polymer chains is primarily through non-covalent forces, such as van der Waals interactions. The compatibility between the ester and the polymer is a crucial factor. The long, branched alkyl chains of the isostearic acid component would have a greater affinity for non-polar polymers.

Spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can provide insights into these interactions. s-a-s.orgoptosky.net Shifts in the characteristic vibrational bands of the ester's carbonyl group (C=O) or the polymer's functional groups upon blending can indicate molecular-level interactions. For instance, a shift in the C=O stretching frequency of the ester might suggest changes in the local chemical environment due to proximity to the polymer chains.

In cross-linked polymer networks, this compound can act as a non-reactive diluent. Its presence during polymerization can influence the final network structure by affecting the mobility of the reacting monomers and the cross-linking density. biointerfaceresearch.com The bulky nature of the ester can create larger interstitial spaces within the polymer network, impacting the material's mechanical properties and swelling behavior.

Development of Advanced Analytical Standards and Reference Materials

The development of certified reference materials (CRMs) for compounds like this compound is crucial for ensuring the quality and consistency of products in various industries. A CRM is a substance with one or more sufficiently homogeneous and stable property values that have been established to be fit for their intended use in a measurement process. nist.govlgcgroup.comiaea.org

The process for developing a CRM for this compound would involve several key stages:

High-Purity Synthesis and Purification: The first step is the synthesis of this compound with the highest possible purity. This typically involves the esterification of trimethylolpropane with isostearic acid under optimized conditions to maximize the yield of the triester and minimize side products. asianpubs.org Purification techniques such as column chromatography or molecular distillation would be employed to remove unreacted starting materials and byproducts. nih.gov

Comprehensive Characterization: The identity and structure of the purified compound would be unequivocally confirmed using a suite of analytical techniques. This would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the ratio of the trimethylolpropane core to the isostearate chains.

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the characteristic ester functional groups. researchgate.net

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity.

Purity Assessment: The purity of the candidate reference material would be determined using a mass balance approach, which involves quantifying the main component and all significant impurities. nih.gov This typically includes:

Chromatographic methods (GC-FID, HPLC): To separate and quantify organic impurities.

Karl Fischer titration: To determine the water content.

Thermogravimetric analysis (TGA): To measure the content of non-volatile residues.

Inductively coupled plasma mass spectrometry (ICP-MS): To quantify trace elemental impurities.

Homogeneity and Stability Studies: The homogeneity of the bulk material would be assessed by analyzing multiple samples from different parts of the batch. Stability studies would be conducted under various storage conditions (temperature, light exposure) over an extended period to establish the shelf life of the CRM. nih.govnih.gov

Table 2: Analytical Techniques for the Characterization and Purity Assessment of a this compound Reference Material

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR | Structural confirmation and determination of esterification degree |

| FTIR | Identification of functional groups (ester C=O) |

| Mass Spectrometry | Molecular weight determination and structural elucidation |

| GC-FID/HPLC | Quantification of organic impurities |

| Karl Fischer Titration | Determination of water content |

| Thermogravimetric Analysis | Measurement of non-volatile impurities and thermal stability |

| ICP-MS | Quantification of elemental impurities |

This table outlines a typical analytical workflow for the development of a certified reference material for a high-purity organic compound. nih.govnih.gov

Environmental Fate and Transformation Research

Biodegradation Kinetics and Pathways in Environmental Compartments (Water, Soil)

The biodegradability of Trimethylolpropane (B17298) Triisostearate has been evaluated using standardized testing protocols. According to a study conducted under OECD Test Guideline 301B (a modified Sturm test), the compound achieved 70% degradation over a 28-day period. industrialchemicals.gov.au However, it did not meet the "10-day window" criterion, which requires reaching the pass level within 10 days of the start of biodegradation. industrialchemicals.gov.augoogle.com This performance leads to the classification of the substance as "inherently biodegradable" rather than "readily biodegradable". industrialchemicals.gov.au This indicates that while the compound can be broken down by microorganisms, the process is relatively slow. industrialchemicals.gov.au In contrast, the European Chemicals Agency (ECHA) registration dossier summarizes the substance as being "readily biodegradable". europa.eu

The degradation process in landfill or soil environments is expected to be slow, proceeding through both biological and abiotic pathways to ultimately produce carbon dioxide, methane, and water. industrialchemicals.gov.au The initial step in its biodegradation is likely the hydrolytic cleavage of the ester bonds. This process would release the parent alcohol, Trimethylolpropane, and the corresponding fatty acid, Isostearic Acid. These individual components are then expected to undergo further biodegradation.

Table 1: Biodegradability Data

| Test Guideline | Result (28 days) | Classification | Source |

|---|---|---|---|

| OECD 301B (Modified Sturm Test) | 70% degradation | Inherently Biodegradable | industrialchemicals.gov.au |

Adsorption and Desorption Behavior in Soil and Sediment

Trimethylolpropane Triisostearate is expected to exhibit strong and extensive adsorption to soil and sediment. industrialchemicals.gov.aueuropa.eu This behavior is predicted by its high partition coefficients. The ECHA registration dossier reports a calculated logarithm of the organic carbon-water (B12546825) partition coefficient (log Koc) of 25.15, indicating a very high potential for adsorption to the organic fraction of soil and sediments. europa.eu Another assessment estimated the log octanol-water partition coefficient (log Pow) to be greater than 5.99. industrialchemicals.gov.au

These high values suggest that if released into the environment, the compound will not be mobile. industrialchemicals.gov.au Instead, it will bind tightly to solid environmental matrices like soil and sludge, minimizing its potential to leach into groundwater. industrialchemicals.gov.au Its low water solubility further supports this behavior, as the compound preferentially partitions out of the aqueous phase and into organic-rich compartments. industrialchemicals.gov.aueuropa.eu

Table 2: Physicochemical Properties Influencing Environmental Fate

| Parameter | Value | Implication for Environmental Fate | Source |

|---|---|---|---|

| Water Solubility | < 0.92 mg/L | Low mobility in water; limits hydrolysis. | industrialchemicals.gov.au |

| Vapor Pressure | < 0.0001 Pa | Negligible volatilization; atmospheric transformation is not a significant pathway. | europa.eu |

| Log Koc | 25.15 (calculated) | Very strong adsorption to soil and sediment. | europa.eu |

| Log Pow | > 5.99 (estimated) | High potential to partition from water to organic media (e.g., soil). | industrialchemicals.gov.au |

Future Research Directions and Unresolved Questions

Exploration of Novel Catalytic Systems for Enhanced Sustainability and Efficiency

The synthesis of trimethylolpropane (B17298) triisostearate is predominantly achieved through the esterification of trimethylolpropane with isostearic acid. Current industrial processes often rely on traditional catalysts which, while effective, present opportunities for improvement in terms of environmental impact and process efficiency.

Future research is increasingly focused on the development of novel catalytic systems. A significant area of interest is the use of basic ionic liquids (ILs) as catalysts. researchgate.net Studies have shown that ILs like 1-butyl-3-methyl imidazolium (B1220033) hydroxyl ([bmim]OH) can be highly efficient, achieving high yields of trimethylolpropane (TMP), a precursor to TMPTIS. researchgate.net The advantage of ILs lies in their potential for recyclability, which can lead to more sustainable and cost-effective production processes. researchgate.net Research is ongoing to optimize reaction conditions, including catalyst dosage, temperature, and reactant molar ratios, to maximize yield and purity. researchgate.netbibliotekanauki.pl The investigation into heterogeneous catalysts, such as certain resins, also presents a promising route to simplify catalyst separation and reuse, further enhancing the sustainability of TMPTIS synthesis. mdpi.com

Table 1: Comparison of Catalytic Systems for Ester Synthesis

| Catalyst Type | Advantages | Research Focus |

| Homogeneous Organometallic (e.g., Tin-based) | High activity and selectivity. bibliotekanauki.pl | Optimization of reaction parameters (temperature, molar ratio) to maximize triester content. bibliotekanauki.pl |

| Ionic Liquids (ILs) | Recyclability, avoidance of desalination steps. researchgate.net | Investigating the relationship between IL structure and catalytic activity; optimizing reaction conditions. researchgate.net |

| Heterogeneous Acid Resins | Ease of separation and reuse, potential for continuous processes. mdpi.com | Evaluating the impact of catalyst structure and reaction conditions on yield and purity. mdpi.com |

Deeper Understanding of Complex Degradation Mechanisms under Extreme Conditions

The stability of lubricants under extreme temperatures and oxidative stress is a critical performance parameter. While TMPTIS is known for its good thermal stability, a comprehensive understanding of its degradation pathways remains an area of active research. pmarketresearch.com The primary mechanisms of ester degradation are generally understood to be pyrolysis (thermal breakdown), oxidation, and hydrolysis. dtic.mil

Future investigations will likely employ advanced analytical techniques to elucidate the specific chemical reactions that occur during the degradation of TMPTIS. This includes identifying the primary and secondary degradation products and understanding how factors such as temperature, oxygen availability, and the presence of moisture influence the degradation pathways. dtic.mil For instance, research on similar polyol esters has shown that in an inert atmosphere, the initial degradation mode can involve dehydrative ether formation, while in the presence of oxygen, oxidation is the dominant mechanism. researchgate.net A more profound knowledge of these mechanisms will enable the development of more effective antioxidant and stabilizer packages, thereby extending the operational life of lubricants formulated with TMPTIS.

Advanced Computational Modeling for Predictive Material Design

The use of computational modeling and simulation is becoming an increasingly powerful tool in materials science. For TMPTIS, advanced computational techniques can provide insights into its structure-property relationships at a molecular level. While experimental data provides a wealth of information, computational models can predict physical and chemical properties, screen potential new formulations, and guide experimental work, thereby accelerating the development process.

Future research in this area will focus on developing accurate force fields and simulation methodologies to model the complex molecular architecture of TMPTIS. These models can be used to predict properties such as viscosity, thermal conductivity, and lubricant film formation under various conditions. A significant challenge lies in the conformational flexibility of the long isostearate chains, which requires sophisticated simulation techniques to capture accurately. nih.gov Overcoming these challenges will allow for the in silico design of next-generation esters with tailored properties for specific high-performance applications.

Development of In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

The synthesis of TMPTIS is a multi-step process, and monitoring the reaction progress in real-time is crucial for process control and optimization. researchgate.net Traditional methods often involve offline analysis, which can be time-consuming and may not provide a complete picture of the reaction kinetics.

The development and application of in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offer a promising solution. bibliotekanauki.plmdpi.com These techniques can provide real-time data on the concentration of reactants, intermediates, and the final product, allowing for precise control over the reaction conditions. bibliotekanauki.plmdpi.comresearchgate.net Future research will focus on refining these techniques for industrial-scale applications, including the development of robust probes and data analysis methods to handle the complexities of the reaction mixture. This will enable more efficient and consistent production of high-purity TMPTIS.

Investigation of Stereochemical Influence on Molecular Properties and Reactivity

The isostearic acid used in the synthesis of TMPTIS is a branched-chain fatty acid. The specific branching pattern and stereochemistry of the isostearate chains can potentially influence the physical and chemical properties of the final TMPTIS molecule. Currently, TMPTIS is considered achiral, meaning it does not have a defined stereochemistry. ncats.io

However, future research could delve into whether controlling the stereochemistry of the isostearate precursor could lead to TMPTIS variants with enhanced properties. For example, different stereoisomers might exhibit variations in their packing behavior, which could affect properties like viscosity and pour point. Investigating the synthesis of stereochemically pure isostearic acid and its subsequent esterification with trimethylolpropane would be a key step in this direction. While a complex undertaking, understanding the role of stereochemistry could unlock new possibilities for fine-tuning the performance of TMPTIS for highly specialized applications.

Q & A

[Basic] What analytical techniques are used to confirm the structural integrity of Trimethylolpropane triisostearate in synthesized samples?

Answer:

Fourier-transform infrared spectroscopy (FTIR) is the primary method for structural validation. Key absorption peaks include:

- 2960 cm⁻¹ or 2920 cm⁻¹ (C-H stretching in methyl/methylene groups),

- 1745 cm⁻¹ or 1740 cm⁻¹ (ester carbonyl group),

- 1155 cm⁻¹ (C-O stretching in ester linkages) .

Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) may supplement purity analysis by quantifying residual reactants or byproducts.

[Basic] What are the key physicochemical properties of this compound relevant to its application in formulations?

Answer:

Critical properties include:

- Viscosity : Influences flow behavior in lubricants or cosmetic emulsions.

- Pour Point : Determines low-temperature stability (e.g., -20°C to -10°C for plant-derived esters).

- Acid Number : Reflects residual free fatty acids (<1 mg KOH/g in optimized syntheses) .

Comparative studies with TMP oleate show triisostearate exhibits higher oxidation resistance due to branched isostearic acid chains .

[Advanced] How does the COOH:OH molar ratio influence the esterification efficiency of this compound?

Answer:

A near-equimolar COOH:OH ratio (0.94:1) maximizes triester content (>94 wt%) by minimizing unreacted intermediates. Suboptimal ratios (<0.9:1) reduce yield due to incomplete esterification, while excess acid (>1:1) promotes side reactions (e.g., di- or monoester formation). Reaction temperature (230°C) and catalyst loading (0.9 wt% Sn-based catalyst) synergistically enhance conversion rates .

[Advanced] What statistical methods validate the significance of reaction parameters in synthesizing this compound?

Answer:

Response Surface Methodology (RSM) with central composite design is used to model interactions between variables (e.g., molar ratio, temperature, catalyst). ANOVA evaluates parameter significance:

- F-values >4.0 and p-values <0.05 indicate temperature and molar ratio are critical (accounting for >80% variance in yield) .

Contour plots (3D/2D) visualize optimal parameter ranges, such as 220–230°C and 0.8–0.9 wt% catalyst for >94% triester content .

[Advanced] How does the thermal stability of this compound compare to other TMP esters under accelerated oxidation?

Answer:

In thermogravimetric analysis (TGA) , triisostearate degrades at ~300°C, outperforming linear esters (e.g., TMP trioleate) due to steric hindrance from branched isostearate chains. Oxidation resistance is quantified via Rancimat tests , showing induction periods >10 hours at 120°C for triisostearate vs. <8 hours for trioleate .

[Basic] What methodologies assess residual impurities in this compound for preclinical safety evaluation?

Answer:

- Heavy Metals : Atomic absorption spectroscopy (AAS) ensures levels <20 ppm .

- Hydroperoxides : Titration with potassium iodide detects peroxides (<2 ppm) .

- Catalyst Residues : Inductively coupled plasma mass spectrometry (ICP-MS) quantifies Sn or other metal traces .

[Advanced] What experimental designs are recommended for optimizing solvent-free synthesis of this compound?

Answer:

A three-factor, five-level central composite design minimizes solvent use while maximizing yield. Variables include:

- Temperature : 210–230°C,

- Catalyst Loading : 0.7–0.9 wt%,

- Reaction Time : 4–8 hours.

Validation via GC-MS confirms triester purity >94% under optimized conditions .

[Basic] How is the emollient efficacy of this compound evaluated in dermatological research?

Answer:

- In vitro assays : Measure occlusivity via transepidermal water loss (TEWL) reduction in skin models.

- Texture analysis : Quantifies spreadability and non-greasy feel using rheometers .

Comparative studies with squalane show triisostearate provides superior film-forming properties .

[Advanced] What mechanisms explain the synergistic effects of this compound with other esters in cosmetic formulations?

Answer: